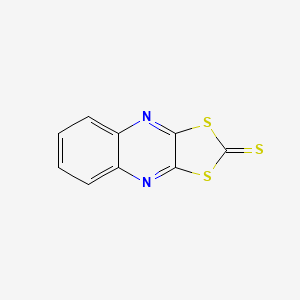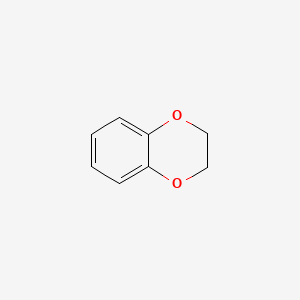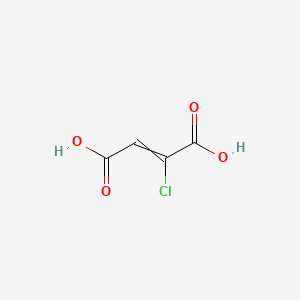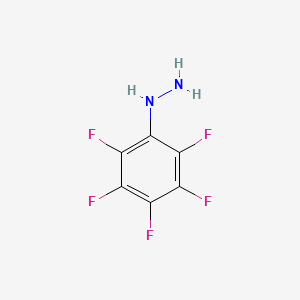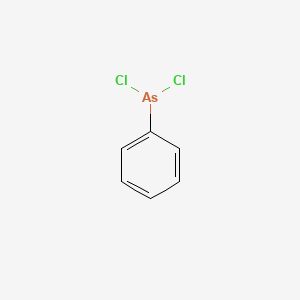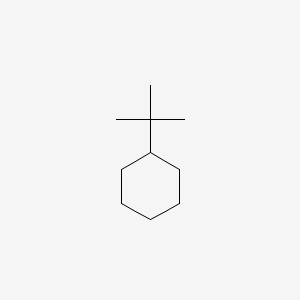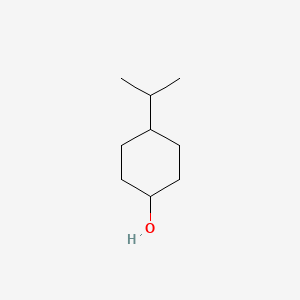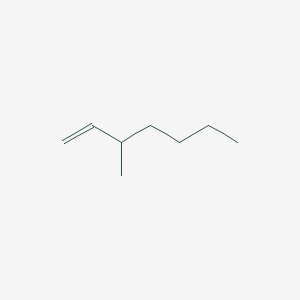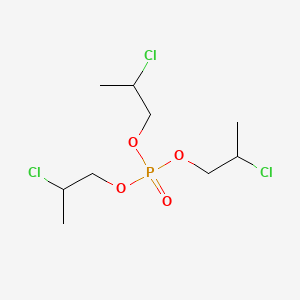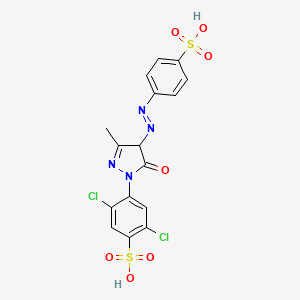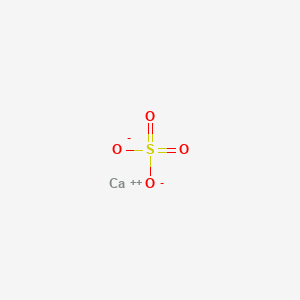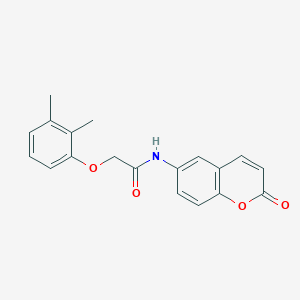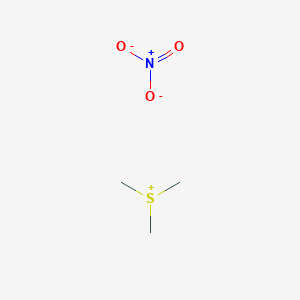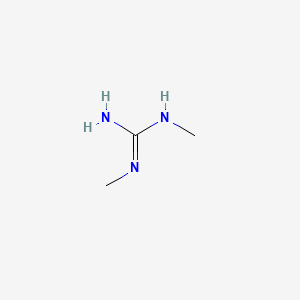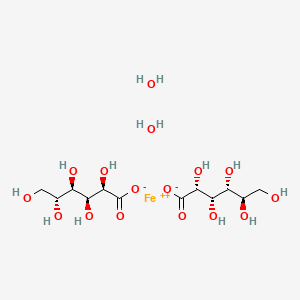
Ferrous gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrous Gluconate is a form of mineral iron for oral administration, Ferrous Gluconate is absorbed in the stomach and small intestine and combines with apoferritin to form ferritin, which is stored in the liver, spleen, red bone marrow, and intestinal mucosa. Important in transport of oxygen by hemoglobin to the tissues, iron is also found in myoglobin, transferrin, and ferritin, and is as a component of many enzymes such as catalase, peroxidase, and cytochromes. (NCI04)
Ferrous gluconate is a L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo.
Iron is an essential heavy metal that is included in many over-the-counter multivitamin and mineral supplements and is used therapeutically in higher doses to treat or prevent iron deficiency anemia. When taken at the usual recommended daily allowance or in replacement doses, iron has little or no adverse effect on the liver. In high doses and in intentional or accidental overdoses, iron causes serious toxicities, one component of which is acute liver damage.
科学的研究の応用
Mössbauer and Thermogravimetric Studies
Ferrous gluconate has been extensively studied using Mössbauer spectroscopy and thermogravimetry. Research has revealed that ferrous gluconate, specifically Fe(C6H11O7)2·2H2O, exhibits different Mössbauer sites in its hydrated phase and a single site in its thermally treated form. These studies contribute significantly to our understanding of the physical and chemical properties of ferrous gluconate (Kulgawczuk, Ruebenbauer, & Sepiol, 1989).
Powder Diffraction Analysis
Synchrotron powder diffraction has been used to index ferrous gluconate, revealing insights into its crystalline structure. This technique confirmed that ferrous gluconate crystallizes in a monoclinic cell, providing valuable data for further scientific applications (Reid, 2016).
Pharmaceutical Applications
Despite its instability in aqueous media, ferrous gluconate can be incorporated into various pharmaceutical formulations as a source of iron. Research has provided information on solubility, stability, and compatibility considerations for its use in pharmaceutical products (Stone, 1950).
Synthesis of γ-Fe2O3
Ferrous gluconate dihydrate has been used in the synthesis of γ-Fe2O3, a form of iron oxide. The process involves thermal decomposition and has been studied for its structural, morphological, thermal, and magnetic behavior, opening up potential applications in various scientific fields (Rahman & Venkataraman, 2004).
Mössbauer Spectroscopy for Iron Ion Analysis
Mössbauer spectroscopy has been utilized to analyze the forms of iron ions in ferrous gluconate, revealing the presence of both ferrous (Fe2+) and ferric (Fe3+) ions. This analysis is crucial for understanding the compound's chemical behavior and potential applications (Gozdyra, Dubiel, & Cieślak, 2010).
Effect on Crystal Structure and Water Content
Studies have examined the effect of water content on the crystal structure of Fe-gluconate, revealing significant insights into how hydration levels influence its physical properties. This research is important for applications where the hydration state of ferrous gluconate is a critical factor (Gondek & Dubiel, 2020).
Cyclic Voltammetry and Oxidation Studies
Research using cyclic voltammetry has explored the oxidation behavior of ferrous gluconate, particularly in the context of preparing chitosan-tripolyphosphate microparticles. This study provides insights into the electrochemical properties of ferrous gluconate, which is crucial for its application in encapsulation processes (Handayani, Krisanti, Kartohardjono, & Mulia, 2020).
Impact on Children with Recurrent Respiratory Tract Infections
A clinical study investigated the effect of ferrous gluconate on children with recurrent respiratory tract infections (RRTI), suggesting its role in improving certain immune parameters in these patients (Wang & Shen, 2004).
特性
CAS番号 |
6047-12-7 |
|---|---|
製品名 |
Ferrous gluconate |
分子式 |
C12H22FeO14·2H2O C12H26FeO16 |
分子量 |
482.17 g/mol |
IUPAC名 |
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-;;;/m11.../s1 |
InChIキー |
OKGNXSFAYMSVNN-SYAJEJNSSA-L |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
その他のCAS番号 |
22830-45-1 299-29-6 |
物理的記述 |
Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |
関連するCAS |
526-95-4 (Parent) |
賞味期限 |
Aqueous solutions are stabilized by the addition of glucose. Affected by light & ferrous ion slowly oxidizes on exposure to air. Approx neutral solutions undergo rapid oxidation Oxidation retarded and stability improved by buffering to pH of 3.5 to 4.5 with citrate buffe |
溶解性 |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
同義語 |
Apo-Ferrous Gluconate Dextriferron Eisen-Sandoz FeG Iron Fergon ferroglucon Ferrogluconaat FNA ferrous gluconate Ferrum Verla Loesferron Losferron Rulofer G Simron Vitaferro Brause |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



